Carbamic acid, [4-[[2-[[(2-furanylmethyl)amino]carbonyl]-1-piperidinyl]sulfonyl]phenyl]-, methyl ester
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Overview
Description
Carbamic acid, [4-[[2-[[(2-furanylmethyl)amino]carbonyl]-1-piperidinyl]sulfonyl]phenyl]-, methyl ester is an organic compound with a complex structure It is characterized by the presence of a carbamic acid group, a furan ring, a piperidine ring, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbamic acid, [4-[[2-[[(2-furanylmethyl)amino]carbonyl]-1-piperidinyl]sulfonyl]phenyl]-, methyl ester typically involves multiple steps. One common method includes the reaction of 4-aminophenylsulfonyl chloride with 2-furanylmethylamine to form an intermediate. This intermediate is then reacted with 1-piperidinylcarbonyl chloride under controlled conditions to yield the desired product. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, [4-[[2-[[(2-furanylmethyl)amino]carbonyl]-1-piperidinyl]sulfonyl]phenyl]-, methyl ester can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under specific conditions.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of a nitro group can produce an amine derivative.
Scientific Research Applications
Carbamic acid, [4-[[2-[[(2-furanylmethyl)amino]carbonyl]-1-piperidinyl]sulfonyl]phenyl]-, methyl ester has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Carbamic acid, [4-[[2-[[(2-furanylmethyl)amino]carbonyl]-1-piperidinyl]sulfonyl]phenyl]-, methyl ester involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the furan and piperidine rings contribute to the overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- **Carbamic acid, N-[4-chloro-2-fluoro-5-[[(methyl(1-methylethyl)amino]sulfonyl]amino]carbonyl]phenyl]-, ethyl ester
- **Carbamic acid, N-[4-chloro-2-fluoro-5-[[(methyl(1-methylethyl)amino]sulfonyl]amino]carbonyl]phenyl]-, ethyl ester
Uniqueness
Carbamic acid, [4-[[2-[[(2-furanylmethyl)amino]carbonyl]-1-piperidinyl]sulfonyl]phenyl]-, methyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
483967-97-1 |
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Molecular Formula |
C19H23N3O6S |
Molecular Weight |
421.5 g/mol |
IUPAC Name |
methyl N-[4-[2-(furan-2-ylmethylcarbamoyl)piperidin-1-yl]sulfonylphenyl]carbamate |
InChI |
InChI=1S/C19H23N3O6S/c1-27-19(24)21-14-7-9-16(10-8-14)29(25,26)22-11-3-2-6-17(22)18(23)20-13-15-5-4-12-28-15/h4-5,7-10,12,17H,2-3,6,11,13H2,1H3,(H,20,23)(H,21,24) |
InChI Key |
YRAQUUWITYKXKX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2C(=O)NCC3=CC=CO3 |
Origin of Product |
United States |
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